molecular formula C15H11ClF2N4S B12019267 3-(3-Chlorophenyl)-5-((2,6-difluorobenzyl)thio)-4H-1,2,4-triazol-4-amine CAS No. 578698-20-1

3-(3-Chlorophenyl)-5-((2,6-difluorobenzyl)thio)-4H-1,2,4-triazol-4-amine

Cat. No.: B12019267
CAS No.: 578698-20-1
M. Wt: 352.8 g/mol
InChI Key: PGPCWANRLHLZPW-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-5-((2,6-difluorobenzyl)thio)-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-5-((2,6-difluorobenzyl)thio)-4H-1,2,4-triazol-4-amine typically involves the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the triazole ring.

    Attachment of the difluorobenzylthio group: This step involves the reaction of the triazole derivative with a difluorobenzylthio compound under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-(3-Chlorophenyl)-5-((2,6-difluorobenzyl)thio)-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and antifungal properties.

    Biology: It is used in biological studies to understand its effects on various biological pathways and organisms.

    Materials Science: The compound is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-5-((2,6-difluorobenzyl)thio)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-5-((2,6-difluorobenzyl)thio)-4H-1,2,4-triazole
  • 3-(3-Chlorophenyl)-5-((2,6-difluorobenzyl)thio)-4H-1,2,4-triazol-4-ol

Uniqueness

3-(3-Chlorophenyl)-5-((2,6-difluorobenzyl)thio)-4H-1,2,4-triazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

578698-20-1

Molecular Formula

C15H11ClF2N4S

Molecular Weight

352.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-5-[(2,6-difluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H11ClF2N4S/c16-10-4-1-3-9(7-10)14-20-21-15(22(14)19)23-8-11-12(17)5-2-6-13(11)18/h1-7H,8,19H2

InChI Key

PGPCWANRLHLZPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN=C(N2N)SCC3=C(C=CC=C3F)F

Origin of Product

United States

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